Nastorazepide

Overview

Description

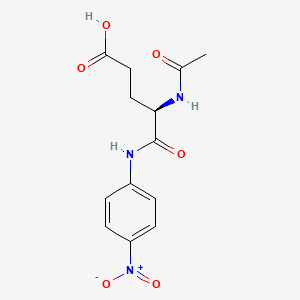

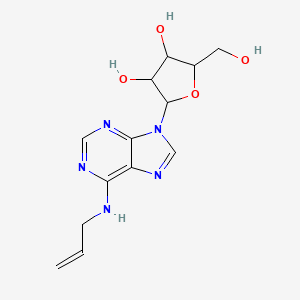

Z-360, also known as Nastorazepide, is an orally active cholecystokinin-2 (CCK2)/gastrin receptor antagonist. It is currently under development as a therapeutic drug for pancreatic cancer. Z-360 has shown potential in prolonging survival in pancreatic cancer models and reducing pain in patients with advanced pancreatic cancer .

Mechanism of Action

Target of Action

The CCK-2 receptor is a protein that plays a crucial role in the regulation of gastrointestinal hormones and is frequently associated with the proliferation of gastrointestinal and pancreatic tumor cells .

Mode of Action

Nastorazepide works by binding to the gastrin/CCK-2 receptor, thereby preventing receptor activation by gastrin . Gastrin is a peptide hormone that stimulates the secretion of gastric acid by the stomach, which aids in the digestive process. By blocking the activation of the CCK-2 receptor, this compound inhibits the action of gastrin, thereby potentially reducing the proliferation of gastrointestinal and pancreatic tumor cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastrin/cholecystokinin pathway. This pathway is involved in various physiological processes, including the stimulation of gastric acid secretion, gastric emptying, and growth of the gastric mucosa. By antagonizing the CCK-2 receptor, this compound disrupts this pathway, potentially leading to a decrease in the proliferation of gastrointestinal and pancreatic tumor cells .

Pharmacokinetics

It is known that this compound is orally available, suggesting that it can be absorbed through the gastrointestinal tract .

Result of Action

This compound has shown potential antineoplastic activity. In preclinical studies, it has been found to significantly inhibit the growth of subcutaneous xenografts of human pancreatic tumor cells in mice . Moreover, when combined with gemcitabine, a chemotherapy drug, this compound has been shown to prolong survival in a pancreatic carcinoma orthotopic xenograft mouse model .

Biochemical Analysis

Biochemical Properties

Nastorazepide plays a significant role in biochemical reactions by binding to the gastrin/cholecystokinin 2 (CCK-2) receptor. This interaction prevents the receptor’s activation by gastrin, a peptide hormone frequently associated with the proliferation of gastrointestinal and pancreatic tumor cells . By inhibiting the CCK-2 receptor, this compound effectively reduces the growth of these tumor cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by inhibiting the activation of the CCK-2 receptor, which is overexpressed in several human cancers . This inhibition leads to a reduction in cell proliferation and tumor growth . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by preventing the up-regulation of genes associated with tumor growth .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the CCK-2 receptor, thereby preventing receptor activation by gastrin . This binding interaction inhibits the downstream signaling pathways that promote tumor cell proliferation and survival . This compound also suppresses the expression of genes involved in tumor growth, such as vascular endothelial growth factor (VEGF), by inhibiting the CCK-2 receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Stability studies have shown that this compound is remarkably resistant to degradation, maintaining over 93% stability within 120 hours of incubation in human blood . Long-term effects on cellular function include sustained inhibition of tumor cell growth and prolonged survival in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without significant adverse effects . At higher doses, toxic effects such as nausea, abdominal pain, vomiting, and fatigue have been reported . These threshold effects highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of the CCK-2 receptor . It interacts with enzymes and cofactors that regulate the receptor’s activity, thereby affecting metabolic flux and metabolite levels . The inhibition of the CCK-2 receptor by this compound leads to a decrease in the production of metabolites associated with tumor growth .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, such as tumors expressing the CCK-2 receptor . The distribution of this compound within the body is crucial for its therapeutic efficacy and targeting of tumor cells .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the CCK-2 receptor . This localization is essential for its activity and function, as it allows this compound to effectively inhibit the receptor and prevent tumor cell proliferation . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-360 is a 1,5-benzodiazepine derivative. The synthesis involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization to introduce the desired substituents. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for Z-360 are not widely available in the public domain. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and formulation.

Chemical Reactions Analysis

Types of Reactions

Z-360 undergoes various chemical reactions, including:

Oxidation: Z-360 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on Z-360.

Substitution: Substitution reactions can introduce different substituents on the benzodiazepine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Z-360 has several scientific research applications, including:

Chemistry: Used as a model compound to study cholecystokinin-2 receptor antagonism.

Biology: Investigated for its effects on gene expression and receptor phosphorylation.

Medicine: Developed as a therapeutic agent for pancreatic cancer, showing potential in combination with gemcitabine to prolong survival and reduce pain

Industry: Potential applications in the pharmaceutical industry for developing new cancer therapies.

Comparison with Similar Compounds

Similar Compounds

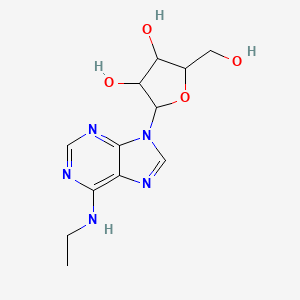

Devazepide: Another cholecystokinin receptor antagonist with similar properties.

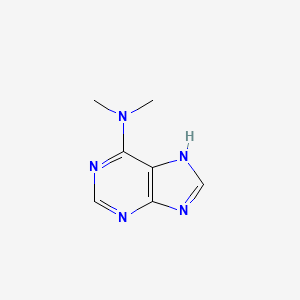

Proglumide: A non-selective cholecystokinin receptor antagonist.

Lorglumide: A selective cholecystokinin-1 receptor antagonist.

Uniqueness of Z-360

Z-360 is unique due to its high selectivity for the cholecystokinin-2 receptor and its potential therapeutic effects in pancreatic cancer. Unlike other similar compounds, Z-360 has shown promising results in combination with gemcitabine, prolonging survival and reducing pain in preclinical and clinical studies .

Properties

IUPAC Name |

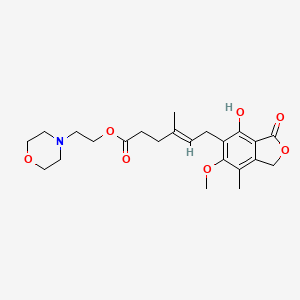

3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O5/c1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37/h7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJCCFFEBCOOIE-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)O)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209219-38-5 | |

| Record name | Z-360 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209219385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NASTORAZEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R22TMY97SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

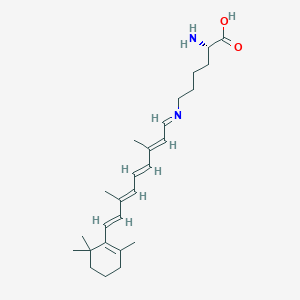

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid](/img/structure/B1676890.png)

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(methylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676896.png)

![(15S,16S,18S)-16-Hydroxy-15-methyl-16-(propylaminomethyl)-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1676897.png)